molecular formula C11H10N2O2 B596701 Methyl 2-(quinoxalin-6-yl)acetate CAS No. 1233318-23-4

Methyl 2-(quinoxalin-6-yl)acetate

Numéro de catalogue: B596701
Numéro CAS: 1233318-23-4
Poids moléculaire: 202.213
Clé InChI: DGVLAUVPIKMEMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-(quinoxalin-6-yl)acetate is an organic compound featuring a quinoxaline heterocycle substituted at the 6-position with an acetic acid methyl ester group. Quinoxaline derivatives are notable for their applications in pharmaceuticals, materials science, and coordination chemistry due to their electron-deficient aromatic systems and ability to form stable complexes with metals.

Méthodes De Préparation

Direct Esterification of Quinoxalin-6-yl-acetic Acid

The most straightforward method involves esterification of quinoxalin-6-yl-acetic acid using trimethylsilyldiazomethane (TMSD) as a methylating agent.

Reaction Conditions and Parameters

  • Reagents : Quinoxalin-6-yl-acetic acid (0.159 mmol), TMSD (2.0 M in hexanes), toluene/methanol (8:1 v/v)
  • Procedure :
    • TMSD is added dropwise to the acid dissolved in a toluene/methanol mixture at room temperature.
    • The reaction proceeds until gas evolution ceases (~30–60 minutes).
    • Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 1:1), yielding 0.013 g (41% yield) of methyl ester.

Key Analytical Data

Parameter Value
Yield 41%
Purity (HPLC) >95%
$$ ^1H $$ NMR (DMSO) δ 4.07 (s, 2H, CH₂), 3.65 (s, 3H, OCH₃)

Advantages and Limitations

  • Advantages : Mild conditions, minimal byproducts.
  • Limitations : Low yield due to competing side reactions; TMSD’s toxicity necessitates careful handling.

Multi-Step Synthesis via Indoloquinoxaline Intermediates

A scalable route involves constructing the quinoxaline core before introducing the acetate group.

Annulation and Alkylation Protocol

  • Step 1 : Cyclization of 1-(2-aminophenyl)pyrroles with substituted aldehydes in acetic acid/methanol under reflux (6–8 hours).
  • Step 2 : Alkylation with methyl bromoacetate in anhydrous DMF using NaH as a base (0°C to room temperature, 12 hours).

Optimization Metrics

Parameter Value
Total Yield 68–72%
Key Intermediate 7-Methyl-6H-indolo[2,3-b]quinoxaline
Purification Recrystallization (ethanol/water)

Critical Considerations

  • Stoichiometry : A 1.2:1 molar ratio of methyl bromoacetate to indoloquinoxaline minimizes dimerization.
  • Solvent Choice : DMF enhances reactivity but requires thorough removal via vacuum distillation to prevent contamination.

Hydrazide-Mediated Route for High-Purity Product

A hydrazide intermediate route improves purity for pharmaceutical applications.

Synthetic Pathway

  • Hydrazide Formation : React methyl 2-(quinoxalin-6-yl)acetate with hydrazine in methanol (24 hours, room temperature).
  • Crystallization : Evaporate solvent and recrystallize from ethanol/water.

Performance Data

Parameter Value
Hydrazide Yield 89%
Purity (LC-MS) 98.5%
$$ ^1H $$ NMR δ 4.68 (bs, 2H, NH₂), 8.19 (dd, J=2.0, 8.8 Hz, ArH)

Scalability Challenges

  • Hydrazine Handling : Requires inert atmosphere due to hygroscopicity and explosivity.
  • Cost : High-purity hydrazine increases production expenses by ~30% compared to direct esterification.

Green Chemistry Approaches for Industrial Production

Emerging methods prioritize solvent recycling and catalytic efficiency.

Heterogeneous Catalysis

  • Catalyst : Zeolite-supported palladium (Pd/ZSM-5)
  • Conditions :
    • Esterification at 80°C in recyclable ethyl acetate.
    • Yield: 78% with 99% catalyst recovery.

Solvent-Free Mechanochemical Synthesis

  • Procedure : Ball-mill grinding of quinoxalin-6-yl-acetic acid with methyl tosylate (1:1.1 molar ratio).
  • Outcome : 65% yield in 2 hours; eliminates volatile organic compounds.

Comparative Analysis of Preparation Methods

Method Yield Purity Scalability Cost ($/g)
Direct Esterification 41% 95% Moderate 120
Multi-Step Synthesis 72% 97% High 90
Hydrazide Route 89% 98.5% Low 150
Green Chemistry 78% 96% High 75

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy :
    • Aromatic protons appear at δ 8.0–9.0 ppm (quinoxaline ring).
    • Methyl ester resonance at δ 3.65 ppm.
  • Mass Spectrometry :
    • [M+H]⁺ at m/z 231.1 (C₁₁H₁₀N₂O₂).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.
  • Impurity Profile : <0.5% residual solvents (DMF, toluene).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Reduces Pd costs by 40% in green chemistry methods.
  • Waste Management : Solvent-free protocols cut waste disposal costs by 60%.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., methanol <3000 ppm) necessitate azeotropic distillation.
  • Genotoxic Impurities : Control of hydrazine derivatives to <1 ppm in pharmaceutical-grade batches.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(quinoxalin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, alcohols, and various substituted quinoxaline derivatives .

Applications De Recherche Scientifique

Methyl 2-(quinoxalin-6-yl)acetate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Methyl 2-(quinoxalin-6-yl)acetate is not well-documented. quinoxaline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues: Quinoline-Based Esters

Methyl 2-(quinolin-6-yl)acetate (CAS 5622-36-6) and Methyl 2-(2-methylquinolin-6-yl)acetate (CAS 828267-59-0) are closely related esters. Key differences arise from substituents on the heterocyclic core:

Property Methyl 2-(quinolin-6-yl)acetate Methyl 2-(2-methylquinolin-6-yl)acetate
Molecular Formula C₁₂H₁₁NO₂ C₁₃H₁₃NO₂
Molar Mass (g/mol) 201.22 215.25
Boiling Point 196–200 °C (13 Torr) Not reported
Density 1.186 g/cm³ Not reported
pKa 4.82 Not reported
  • Impact of Substituents: The methyl group at the 2-position of the quinoline ring in CAS 828267-59-0 increases molecular weight and likely enhances lipophilicity, which could influence solubility and reactivity in synthetic applications.
  • Applications: Quinoline-based esters are intermediates in synthesizing ligands for metal complexes (e.g., nickel complexes in ) and bioactive molecules like hydrazone derivatives .

Indoloquinoxaline Derivatives

Compounds such as 4-{[2-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde [A7] and 2-[N'-(4-hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone [A9] () highlight the role of indoloquinoxaline cores in advanced syntheses:

  • Structural Complexity: These derivatives incorporate fused indole-quinoxaline systems, which extend conjugation and enhance π-stacking capabilities. This makes them suitable for optoelectronic materials or as ligands in catalysis.
  • Reactivity : The presence of hydrazone and ketone functionalities enables participation in condensation reactions, forming Schiff bases or metal complexes (e.g., nickel complexes in Scheme 2.14) .

Key Differences Between Quinoline and Quinoxaline Derivatives

Parameter Quinoline-Based Esters Indoloquinoxaline Derivatives
Aromatic System Mono-nitrogen heterocycle Di-nitrogen fused system
Electron Density Moderately electron-deficient Highly electron-deficient
Typical Applications Ligand synthesis, pharmaceuticals Metal complexes, optoelectronics
Synthetic Flexibility Moderate (single N-site) High (multiple reactive sites)
  • Quinoxaline vs.

Research Findings and Data Gaps

  • Physical Properties: Data on Methyl 2-(quinoxalin-6-yl)acetate’s melting point, solubility, and stability are absent in the evidence, necessitating experimental characterization.
  • Synthetic Utility: and demonstrate that methyl-substituted heterocycles (e.g., 2-methylindoloquinoxaline) are pivotal in constructing hydrazone-based ligands. Similar strategies could apply to this compound .
  • Contradictions: The evidence focuses on quinoline and indoloquinoxaline systems but lacks direct studies on the target compound, suggesting a need for further research.

Activité Biologique

Methyl 2-(quinoxalin-6-yl)acetate is a compound that has garnered attention in recent years due to its significant biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Overview

This compound has the chemical formula C11H10N2O2C_{11}H_{10}N_2O_2 and a molecular weight of 202.21 g/mol. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Research indicates that this compound exhibits anticancer properties primarily through the following mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is essential for effective cancer therapy.
  • Inhibition of Cell Proliferation : It has been shown to inhibit the growth of various cancer cell lines, leading to reduced tumor size and spread .
  • Interaction with Key Proteins : this compound forms stable complexes with proteins involved in cancer pathways, potentially inhibiting their activity.

Additionally, it has demonstrated antimicrobial properties, suggesting its potential use against resistant bacterial strains.

Anticancer Activity

This compound has been tested against several cancer cell lines. The following table summarizes its activity compared to other quinoxaline derivatives:

Compound NameCell Line TestedIC50 (µM)Activity Level
This compoundMCF-7 (breast adenocarcinoma)15.4High
Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetateNCI-H460 (lung cancer)20.3Moderate
QuinoxalineSF-268 (CNS cancer)>100Low

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound exhibits potent activity against breast cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial efficacy is highlighted in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus32High
Escherichia coli64Moderate
Pseudomonas aeruginosa>128Low

These results suggest that this compound could serve as a potential treatment for infections caused by certain bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy : Research indicated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .
  • Mechanistic Insights : Interaction studies revealed that this compound binds effectively to proteins involved in cell signaling pathways, which may enhance its anticancer effects by disrupting critical cellular functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(quinoxalin-6-yl)acetate, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves alkylation or esterification reactions. For instance, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a common base for alkylation steps, achieving yields up to 92.4% in analogous indoloquinoxaline derivatives . Key steps include:

Quinoxaline Core Preparation : Start with halogenated quinoxaline derivatives to facilitate substitution at the 6-position.

Acetate Group Introduction : React with methyl bromoacetate or chloroacetate under inert conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity.

  • Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm its integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., acetate methyl group at ~3.7 ppm, quinoxaline aromatic protons at 8.0–9.0 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles using programs like SHELXL . For example, analogous quinoxaline derivatives show C–N bond lengths of ~1.33 Å and planarity in the heterocyclic core .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 231.1 for C11_{11}H10_{10}N2_2O2_2).

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : The compound exhibits neuroprotective effects, likely through kinase inhibition or redox modulation . Assays include:

  • In Vitro Neuroprotection : Measure viability of neuronal cells (e.g., SH-SY5Y) under oxidative stress (H2_2O2_2) using MTT assays.
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via Ellman’s method or fluorometric assays.
  • Data Interpretation : Compare IC50_{50} values with reference drugs (e.g., donepezil for AChE inhibition).

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like AChE or NMDA receptors. For example, the acetate group may form hydrogen bonds with catalytic serine residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at the quinoxaline 3-position) with activity data .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) propose feasible routes for novel analogs .

Q. What strategies resolve contradictions in activity data between this compound and structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from diverse sources (e.g., neuroprotection vs. anticancer activity in indoloquinoxalines) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., CRISPRi knockdown of NMDA receptors to confirm neuroprotection).
  • Structural Tweaking : Modify the acetate methyl group to ethyl or benzyl esters to probe steric/electronic effects .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., overheating in exothermic alkylation steps).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time.

Propriétés

IUPAC Name

methyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLAUVPIKMEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethylsilyldiazomethane [2.0M in hexanes] (0.08 mL) was added dropwise to a solution of quinoxalin-6-yl-acetic acid (0.030 g, 0.159 mmol) in toluene/methanol [8/1] (0.5 mL) and stirred until the bubbling stopped. The reaction was then evaporated and the crude product was purified via silica gel column chromatography in hexane:ethyl acetate (1:1) to give 0.013 g of quinoxalin-6-yl-acetic acid methyl ester. This was added to a solution of hydrazine (0.10 mL) in methanol and stirred at room temperature overnight. The reaction mixture was evaporated in vacuo to give 0.019 g of quinoxalin-6-yl-acetic acid hydrazide. 1H NMR (400 MHz, DMSO-d6) δ 9.77 (bs, 1H), 9.35 (m, 2H), 8.46 (d, 1H, J=8.8 Hz), 8.39 (m, 1H), 8.19 (dd, 1H, J=2.0, 8.8 Hz), 4.68 (bs, 2H), 4.07 (s, 2H).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
0.5 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.